molecular formula C13H13Cl2N B12980536 C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride

C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride

Cat. No.: B12980536
M. Wt: 254.15 g/mol
InChI Key: UUMUWPPWCCGJMK-UHFFFAOYSA-N
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Description

(+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group and a chlorophenyl group attached to a methanamine backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

(+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    Phenylamine: Both compounds contain a phenyl group, but phenylamine lacks the chlorophenyl group.

    Chlorophenylamine: This compound has a chlorophenyl group but lacks the additional phenyl group present in (+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride.

    Methanamine: This is a simpler amine without the phenyl or chlorophenyl groups.

The uniqueness of (+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

(2-chlorophenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H12ClN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H

InChI Key

UUMUWPPWCCGJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl

Origin of Product

United States

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